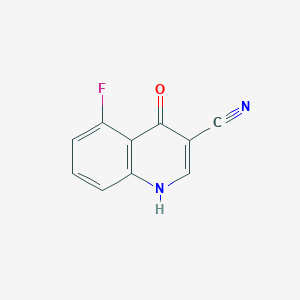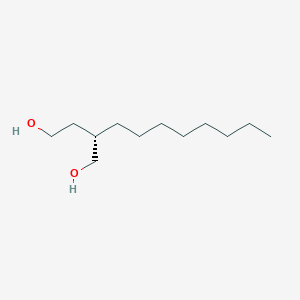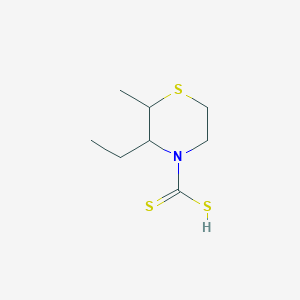
3-Ethyl-2-methylthiomorpholine-4-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylthiomorpholine-4-carbodithioic acid is a chemical compound known for its unique structure and properties It belongs to the class of thiomorpholine derivatives, which are characterized by the presence of a sulfur atom in the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methylthiomorpholine-4-carbodithioic acid typically involves the reaction of 3-ethyl-2-methylthiomorpholine with carbon disulfide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2-methylthiomorpholine-4-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The carbodithioic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbodithioic acid group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylthiomorpholine-4-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them valuable tools in biochemical research.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the formulation of specialty chemicals, such as corrosion inhibitors and rubber accelerators.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-methylthiomorpholine-4-carbodithioic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Thiomorpholine: A simpler analog without the carbodithioic acid group.
Morpholine: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
Carbodithioic Acid Derivatives: Other compounds with the carbodithioic acid group but different substituents on the morpholine ring.
Uniqueness: 3-Ethyl-2-methylthiomorpholine-4-carbodithioic acid is unique due to the combination of the thiomorpholine ring and the carbodithioic acid group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
768309-79-1 |
|---|---|
Fórmula molecular |
C8H15NS3 |
Peso molecular |
221.4 g/mol |
Nombre IUPAC |
3-ethyl-2-methylthiomorpholine-4-carbodithioic acid |
InChI |
InChI=1S/C8H15NS3/c1-3-7-6(2)12-5-4-9(7)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
BRPVTUVZMKPJAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(SCCN1C(=S)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



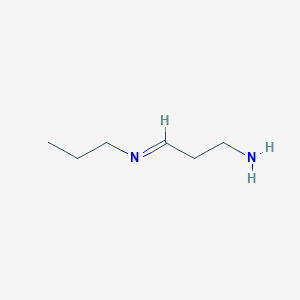
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
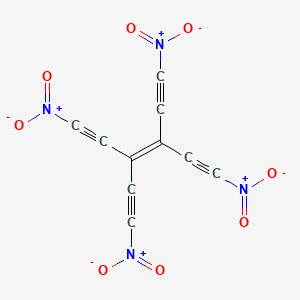


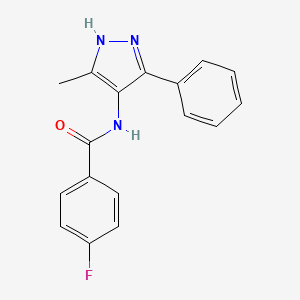
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)

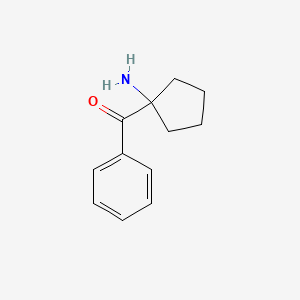
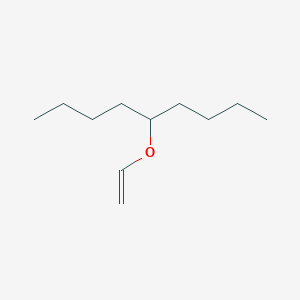
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
